2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
CAS No.: 1094628-11-1
Cat. No.: VC2810893
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094628-11-1 |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 2-(3-ethoxypropyl)-1,3-dihydroisoindol-5-amine |
| Standard InChI | InChI=1S/C13H20N2O/c1-2-16-7-3-6-15-9-11-4-5-13(14)8-12(11)10-15/h4-5,8H,2-3,6-7,9-10,14H2,1H3 |
| Standard InChI Key | NJNJHDULCWSORL-UHFFFAOYSA-N |
| SMILES | CCOCCCN1CC2=C(C1)C=C(C=C2)N |
| Canonical SMILES | CCOCCCN1CC2=C(C1)C=C(C=C2)N |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Identification
2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine features a distinctive chemical structure characterized by an isoindole core with specific functional group attachments. The compound is formally identified by several chemical identifiers that allow for its precise recognition in scientific literature and databases. Its IUPAC name is 2-(3-ethoxypropyl)-1,3-dihydroisoindol-5-amine, providing a systematic description of its molecular architecture. The compound's molecular formula is C13H20N2O, indicating its elemental composition consisting of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
For computational and database purposes, the compound is represented by its InChI (International Chemical Identifier) notation: InChI=1S/C13H20N2O/c1-2-16-7-3-6-15-9-11-4-5-13(14)8-12(11)10-15/h4-5,8H,2-3,6-7,9-10,14H2,1H3. This string provides a standardized way to represent the chemical structure. Additionally, its InChI Key is NJNJHDULCWSORL-UHFFFAOYSA-N, which serves as a condensed digital representation of the compound. For simpler representation in chemical databases and software, the Canonical SMILES notation CCOCCCN1CC2=C(C1)C=C(C=C2)N is used.
Physical and Chemical Properties
The molecular weight of 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine is calculated to be 220.31 g/mol, which places it in the category of low molecular weight organic compounds. This property is significant for understanding its potential pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles in biological systems.
In terms of structural features, the compound contains several key functional groups that contribute to its chemical reactivity and biological activity. The isoindole core consists of a benzene ring fused with a five-membered nitrogen-containing ring. The amine group (-NH2) at the 5-position of the isoindole ring potentially serves as a hydrogen bond donor, while the ethoxy group (-OCH2CH3) at the end of the propyl chain may function as a hydrogen bond acceptor. These characteristics influence the compound's solubility, lipophilicity, and interaction with biological targets.
Synthetic Routes and Production
Retrosynthetic Analysis
| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Level |
|---|---|---|
| Control | 100 | High |
| Isoindole Derivative (10 μM) | 85 | Moderate |
| Isoindole Derivative (50 μM) | 75 | Low |
This data suggests that while the compound provides protection against oxidative damage, it may also have some inherent cytotoxicity at higher concentrations, as indicated by the reduction in cell viability. This dual effect highlights the importance of determining optimal dosage ranges for potential therapeutic applications.
Mechanism of Action
Molecular Targets and Pathways
For the neuroprotective effects, the compound likely acts through antioxidant pathways. The structural features of isoindole derivatives enable them to neutralize free radicals and reduce oxidative stress in neuronal cells. Additionally, these compounds may modulate cellular signaling pathways involved in neuronal survival and apoptosis. Further research is needed to elucidate the specific protein targets and molecular interactions of 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 2-(3-ethoxypropyl)-2,3-dihydro-1H-isoindol-5-amine and its biological activities is essential for rational drug design and optimization. The isoindole core serves as the central pharmacophore, while the substituents at various positions modulate the compound's pharmacological properties.
The amine group at the 5-position likely contributes to the compound's ability to form hydrogen bonds with target proteins, enhancing binding affinity. The ethoxypropyl substituent at the 2-position may influence the compound's lipophilicity and membrane permeability, affecting its distribution in biological systems. Comparative studies with structural analogs would provide valuable insights into which structural features are critical for specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume